molecular formula C23H34N2O7 B608142 Istaroxime oxalate CAS No. 203737-94-4

Istaroxime oxalate

Numéro de catalogue B608142
Numéro CAS: 203737-94-4
Poids moléculaire: 450.53
Clé InChI: GJLPXHFMMRXIHT-ROJIRLEOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Istaroxime is an investigational drug under development for the treatment of acute decompensated heart failure . It is a positive inotropic agent that mediates its action through inhibition of sodium/potassium adenosine triphosphatase (Na+/K+ ATPase) . It also increases intracellular calcium by improving the efficacy by which intracellular calcium triggers sarcoplasmic reticulum calcium release .


Synthesis Analysis

The synthesis of Istaroxime involves exploring the chemical space around the position 6 of the steroidal scaffold by changing the functional groups at that position . Some compounds showed inhibitory potencies of the Na+/K±ATPase higher than Istaroxime .


Molecular Structure Analysis

The molecular structure of Istaroxime includes a basic oximic chain in position 3 of the steroidal scaffold . The chemical formula of Istaroxime is C21H32N2O3 .


Chemical Reactions Analysis

Istaroxime exhibits an antiproliferative effect on A549, MCF7, and PC3 cell lines and inhibits Topoisomerase I . This suggests that Istaroxime can act as a Topoisomerase I inhibitor under in vitro conditions .


Physical And Chemical Properties Analysis

Oxalate, a component of Istaroxime oxalate, is a divalent organic anion that affects many biological and commercial processes . When binding with sodium, potassium, and ammonium ions, it forms soluble oxalates, whereas with calcium, iron, and magnesium it precipitates, forming insoluble compounds and making these minerals unavailable for absorption .

Applications De Recherche Scientifique

Treatment for Acute Heart Failure

Istaroxime is an intravenous inotropic agent with a dual mechanism—increasing both cardiomyocyte contractility and relaxation. It’s a novel treatment for acute heart failure (AHF), the leading cause of morbidity and mortality in heart failure . A systematic review and meta-analysis of randomized controlled trials (RCTs) showed that Istaroxime was significantly associated with an increased left ventricular ejection fraction (mL), stroke volume index, and cardiac index (L/min/m 2) .

Lower Risk of Arrhythmias

Traditional inotropic agents are often associated with the risk of arrhythmias. However, Istaroxime could offset this risk associated with traditional inotropes .

Improved Left Ventricular Function

A systematic review and meta-analysis determined that Istaroxime is effective in increasing the left ventricular ejection fraction (LVEF), cardiac index, and systolic blood pressure (SBP) and reducing the E/A ratio, indicating improved left ventricular function .

Inhibition of Na+/K+ ATPase

Istaroxime is an inhibitor of Na+/K+ ATPase, which has proven efficacy to increase cardiac contractility and to accelerate relaxation attributable to a relief in phospholamban- dependent inhibition of the sarcoplasmic reticulum Ca2+ ATPase .

Activation of the Sarcoplasmic Reticulum Ca 2+ ATPase Isoform 2a (SERCA2a)

Istaroxime’s effects are essentially related to its inotropic and lusitropic positive properties exerted through a dual mechanism of action: activation of the sarcoplasmic reticulum Ca 2+ ATPase isoform 2a (SERCA2a) and inhibition of the Na + /K + -ATPase (NKA) activity .

Increased Systolic Blood Pressure without Augmenting Heart Rate

One of the advantages of Istaroxime over the available inotropic agents includes its lower arrhythmogenic action combined with its capability of increasing systolic blood pressure without augmenting heart rate .

Mécanisme D'action

Istaroxime reduces the sodium-potassium adenosine triphosphatase (ATPase) activity and stimulates the sarcoplasmic calcium ATPase isoform 2 reuptake function . This dual action increases intracellular sodium levels, which reverses the driving force of the sodium/calcium exchanger, inhibiting calcium extrusion and possibly facilitating calcium entry .

Safety and Hazards

In terms of safety, istaroxime treatment was associated with a higher risk of gastrointestinal events compared to the placebo, while the risk of cardiovascular events did not significantly differ between the two groups .

Orientations Futures

Istaroxime treatment has been found to ameliorate calcium dysregulation in a zebrafish model of phospholamban R14del cardiomyopathy . It has also been suggested that istaroxime can reach a significant inotropic effect without leading to calcium/calmodulin-dependent kinase II–dependent cardiomyocyte death . Further investigations are necessary to optimize the safety profile of istaroxime .

Propriétés

IUPAC Name

(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3.C2H2O4/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20;3-1(4)2(5)6/h14-17H,3-12,22H2,1-2H3;(H,3,4)(H,5,6)/b23-13-;/t14-,15-,16-,17+,20+,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLPXHFMMRXIHT-IBLOMREBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC/C(=N/OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Istaroxime oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Istaroxime oxalate
Reactant of Route 2
Istaroxime oxalate
Reactant of Route 3
Istaroxime oxalate
Reactant of Route 4
Istaroxime oxalate
Reactant of Route 5
Istaroxime oxalate
Reactant of Route 6
Istaroxime oxalate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.